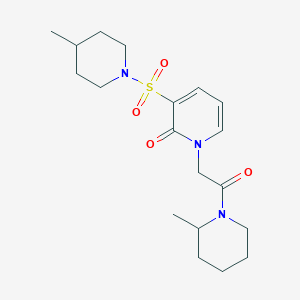![molecular formula C18H21NO5S B2823771 [[2-(3-Methoxy-phenyl)-ethyl]-(toluene-4-sulfonyl)-amino]-acetic acid CAS No. 81593-56-8](/img/structure/B2823771.png)
[[2-(3-Methoxy-phenyl)-ethyl]-(toluene-4-sulfonyl)-amino]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[2-(3-Methoxy-phenyl)-ethyl]-(toluene-4-sulfonyl)-amino]-acetic acid, commonly known as MTSEA, is a chemical compound that is widely used in scientific research. It belongs to the class of organic compounds known as sulfonamides and is primarily used as a reagent in biochemistry and molecular biology experiments.
作用機序
MTSEA modifies proteins by reacting with cysteine residues in a thiol-disulfide exchange reaction. The reaction involves the formation of a covalent bond between the sulfhydryl group of the cysteine residue and the sulfonyl group of MTSEA. This reaction can result in the modification of the protein structure and function.
Biochemical and Physiological Effects:
MTSEA has been shown to have a wide range of biochemical and physiological effects. It has been used to study the function of ion channels, enzymes, and receptors. MTSEA has also been used to study the conformational changes of proteins and the structure of protein-protein interactions. In addition, MTSEA has been used to study the effects of mutations on protein function and to investigate the role of specific residues in protein structure and function.
実験室実験の利点と制限
One of the main advantages of MTSEA is its specificity for cysteine residues. This allows for site-specific modifications of proteins, which can be useful for studying protein structure and function. Another advantage of MTSEA is its stability, which allows for long-term storage and use in experiments. However, one limitation of MTSEA is its reactivity with other nucleophiles, which can lead to non-specific modifications. In addition, the use of MTSEA can be limited by the availability of cysteine residues in the protein of interest.
将来の方向性
There are many potential future directions for the use of MTSEA in scientific research. One area of interest is the development of new methods for site-specific modification of proteins using MTSEA. Another area of interest is the use of MTSEA to study the conformational changes of proteins in real-time. In addition, MTSEA could be used to study the effects of post-translational modifications on protein function. Further research is needed to fully understand the potential of MTSEA in scientific research.
Conclusion:
MTSEA is a versatile reagent that is widely used in scientific research. It has many potential applications in biochemistry and molecular biology experiments, including site-specific modification of proteins and the study of protein structure and function. Despite its limitations, MTSEA has many advantages that make it a valuable tool for scientific research. Further research is needed to fully understand the potential of MTSEA in scientific research.
合成法
MTSEA can be synthesized by reacting 2-(3-methoxyphenyl)ethylamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by recrystallization from ethanol.
科学的研究の応用
MTSEA is a versatile reagent that is used in a wide range of scientific research applications. It is primarily used in biochemistry and molecular biology experiments to modify proteins and study their structure and function. MTSEA can react with cysteine residues in proteins to form covalent bonds, which can be used to introduce site-specific modifications or crosslinking. MTSEA can also be used to study the conformational changes of proteins by selectively modifying specific residues.
特性
IUPAC Name |
2-[2-(3-methoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-14-6-8-17(9-7-14)25(22,23)19(13-18(20)21)11-10-15-4-3-5-16(12-15)24-2/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMBWIUSNGCSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC(=CC=C2)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2823692.png)



![7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2823699.png)
![2-[4-(2-Methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2823700.png)


![N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2823706.png)
![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)

![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)